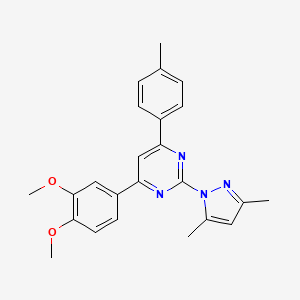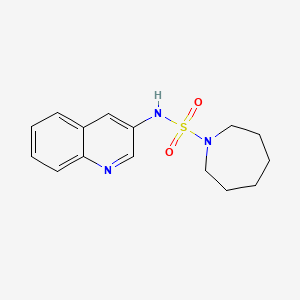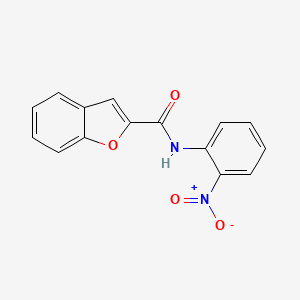![molecular formula C21H28N2O3S B5159917 N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide, also known as JNJ-31020028, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based compounds and has been found to have a wide range of biological activities.
Wirkmechanismus
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the regulation of pain perception and inflammation. N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide binds to the TRPV1 channel and inhibits its activity, leading to a reduction in pain perception and inflammation.
Biochemical and Physiological Effects
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain perception and inflammation in various animal models of pain and inflammation. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide has several advantages for lab experiments. It has a high yield of synthesis, making it suitable for large-scale production. It also has a wide range of biological activities, making it suitable for studying various disease models. However, one limitation of N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide is its selectivity for TRPV1, which may limit its therapeutic potential for certain diseases.
Zukünftige Richtungen
There are several future directions for research on N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide. One area of research is the development of more selective TRPV1 antagonists with improved therapeutic potential. Another area of research is the investigation of the potential therapeutic applications of N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide in various disease models. Additionally, the mechanism of action of N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide could be further studied to better understand its biological effects.
Synthesemethoden
The synthesis of N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide involves the reaction of 4-methyl-N-phenylbenzenesulfonamide with 3-(1-piperidinyl)propanol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by acidification and filtration. The yield of N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide obtained through this method is high, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-18-10-12-21(13-11-18)27(25,26)23(19-8-4-2-5-9-19)17-20(24)16-22-14-6-3-7-15-22/h2,4-5,8-13,20,24H,3,6-7,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMLVUDTSTVKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-4-methyl-N-phenylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)



![1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)
![4-[3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5159869.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5159873.png)


![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzenesulfonate](/img/structure/B5159928.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159929.png)

